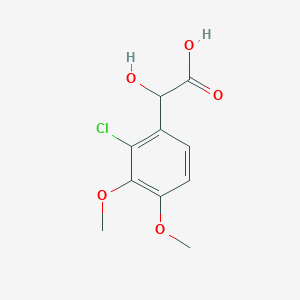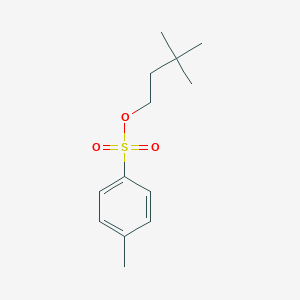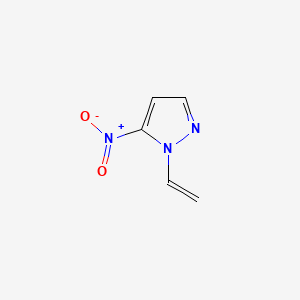![molecular formula C7H13NO B13562885 ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system. The nitrogen atom can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its bicyclic structure can provide stability and specificity in drug-receptor interactions.
Industry: In the industrial sector, this compound can be used in the production of polymers or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol exerts its effects depends on its interaction with molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding or act as a nucleophile in enzymatic reactions. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with a hydroxyl group.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.
Bicyclo[2.2.1]heptan-2-one: A ketone derivative of the bicyclic system.
Uniqueness: ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol is unique due to the presence of the nitrogen atom in the bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1S,4S)-2-azabicyclo[2.2.1]heptan-4-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)8-4-7/h6,8-9H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
SSGYWJKDARVKID-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H]1NC2)CO |
Canonical SMILES |
C1CC2(CC1NC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


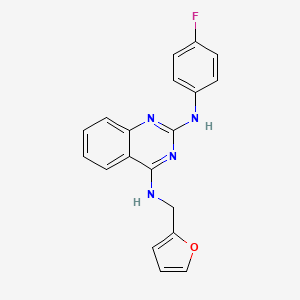
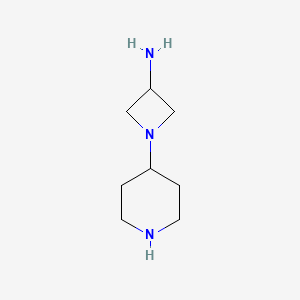
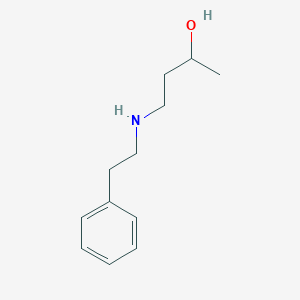

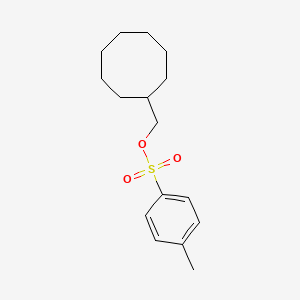
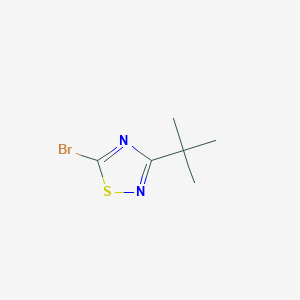
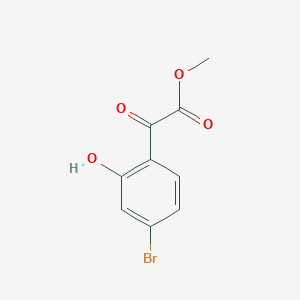
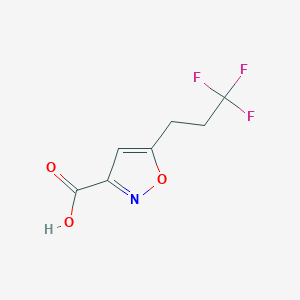
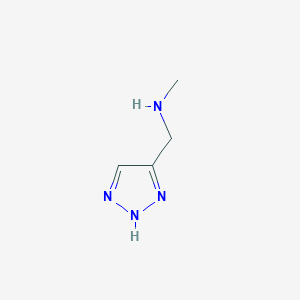
![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)
